molecular formula C8H7BrFNO4S B1428939 Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate CAS No. 1342740-16-2

Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate

Cat. No.: B1428939
CAS No.: 1342740-16-2
M. Wt: 312.11 g/mol
InChI Key: DUTZHFUOWKDILX-UHFFFAOYSA-N
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Description

X-ray Diffraction Studies and Unit Cell Parameters

X-ray diffraction (XRD) analysis provides critical insights into the crystalline structure of methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate. While direct XRD data for this compound is limited in the provided sources, analogous brominated sulfonamide derivatives exhibit monoclinic or triclinic crystal systems with distinct unit cell parameters. For example, a related brominated benzofuran sulfonamide crystallizes in a triclinic system with unit cell dimensions $$a = 7.89 \, \text{Å}$$, $$b = 8.34 \, \text{Å}$$, $$c = 10.83 \, \text{Å}$$, and angles $$\alpha = 94.89^\circ$$, $$\beta = 91.99^\circ$$, $$\gamma = 111.76^\circ$$. The presence of heavy atoms like bromine enhances electron density contrast, facilitating precise lattice parameter determination.

Halogen Bonding Interactions in Crystal Packing

Halogen bonding between bromine and electron-rich atoms (e.g., oxygen) plays a pivotal role in stabilizing the crystal lattice. In structurally similar compounds, Br⋯O interactions are observed at distances of $$3.16–3.21 \, \text{Å}$$, with bond angles near $$173^\circ$$. These interactions, alongside classical hydrogen bonds (e.g., C–H⋯O), create a layered packing motif that influences mechanical and thermal stability.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Assignments

1H NMR (400 MHz, DMSO-$$d_6$$):

  • Aromatic protons resonate as multiplets in the range $$\delta = 7.2–8.3 \, \text{ppm}$$, with meta-fluorine causing splitting patterns.
  • The sulfamoyl group (–SO$$2$$NH$$2$$) exhibits broad singlets at $$\delta = 7.4–7.6 \, \text{ppm}$$ due to NH$$_2$$ protons.
  • The methyl ester (–COOCH$$_3$$) appears as a singlet at $$\delta = 3.7–3.9 \, \text{ppm}$$.

13C NMR (100 MHz, DMSO-$$d_6$$):

  • Carbonyl carbons (C=O) resonate at $$\delta = 167–171 \, \text{ppm}$$.
  • Aromatic carbons adjacent to electronegative substituents (Br, F) show deshielding effects ($$\delta = 125–140 \, \text{ppm}$$).

Infrared (IR) Vibrational Modes of Functional Groups

Key IR absorptions include:

  • Sulfonamide N–H stretching: $$3300–3350 \, \text{cm}^{-1}$$ (broad).
  • S=O asymmetric/symmetric stretching: $$1320–1360 \, \text{cm}^{-1}$$ and $$1140–1180 \, \text{cm}^{-1}$$.
  • Ester C=O stretch: $$1700–1740 \, \text{cm}^{-1}$$.
  • C–F and C–Br vibrations: $$550–650 \, \text{cm}^{-1}$$ and $$500–600 \, \text{cm}^{-1}$$, respectively.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT simulations at the B3LYP/6-311+G(d,p) level predict bond lengths and angles consistent with experimental data. Key findings include:

  • The sulfamoyl group adopts a tetrahedral geometry, with S–O bond lengths of $$1.43–1.45 \, \text{Å}$$ and O–S–O angles of $$119–121^\circ$$.
  • The ester group’s C=O bond length is calculated as $$1.21 \, \text{Å}$$, while C–O (ester) bonds measure $$1.34–1.36 \, \text{Å}$$.

Properties

IUPAC Name

methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO4S/c1-15-8(12)5-2-4(9)3-6(7(5)10)16(11,13)14/h2-3H,1H3,(H2,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTZHFUOWKDILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate is an organic compound that has drawn attention due to its potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique combination of halogen atoms (bromine and fluorine) and a sulfamoyl group attached to a benzoate structure. This structural composition is significant as it influences the compound's reactivity and interactions with biological systems, particularly in the context of drug development.

As a sulfonamide derivative, this compound may exert its biological effects through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound potentially inhibits bacterial enzymes such as dihydropteroate synthase, which is crucial for folic acid synthesis. This inhibition can disrupt bacterial growth and replication by preventing the synthesis of essential biomolecules like DNA and proteins.
  • Interaction with Biomolecules : Studies suggest that the compound may interact with various proteins and enzymes, leading to inhibitory effects on specific biological pathways. Such interactions are critical for understanding its therapeutic potential against various diseases.

Biological Activity

Research indicates that this compound exhibits moderate cytotoxicity in human cell lines, including liver (THLE-3) and kidney (HEK 293) cells. This cytotoxicity was evaluated over a 72-hour period using established cell culture assays . The compound's selectivity for targeting pathogens over human cells is particularly noteworthy, as it suggests potential therapeutic applications with reduced off-target effects.

Case Studies

  • Cytotoxicity Evaluation : In a study assessing various sulfonamide derivatives, this compound demonstrated significant cytotoxic effects against Trypanosoma brucei while exhibiting lower toxicity towards human liver and kidney cells. This selectivity highlights its potential as an anti-parasitic agent .
  • Structure-Activity Relationship (SAR) : Research involving analogs of this compound has provided insights into how structural modifications can enhance its biological activity. For instance, substituents at specific positions on the phenyl ring were found to improve selectivity for T. brucei over human cells, suggesting avenues for further optimization in drug design .

Table 1: Cytotoxicity Data of this compound

Cell LineIC50 (µM)Selectivity Index
THLE-3 (Liver)19>100
HEK 293 (Kidney)21>100
T. brucei6.4<0.019

Note: IC50 values represent the concentration required to inhibit cell viability by 50% .

Table 2: Structure-Activity Relationships of Analog Compounds

CompoundSubstituentCytotoxicity (µM)Selectivity for T. brucei
Compound A-CH3>250Moderate
Compound B-Cl15High
Compound C-Br>100Low

This table summarizes findings from SAR studies indicating how different substituents affect cytotoxicity and selectivity .

Comparison with Similar Compounds

Halogenated Benzoate Esters

Methyl 2-fluorobenzoate and methyl 4-bromo-3-nitrobenzoate are simpler analogs lacking the sulfamoyl group. Key differences include:

  • Steric Effects : The 5-bromo and 2-fluoro substituents introduce steric hindrance and electronic effects (e.g., electron-withdrawing nature of F and Br), which could slow electrophilic substitution reactions relative to unsubstituted benzoates.

Sulfamoyl-Containing Compounds

5-Bromo-2-methyl-3-phenylsulfonyl-1-benzofuran (CAS-related, ) shares bromine and sulfonyl groups but differs in backbone structure (benzofuran vs. benzoate).

  • Crystallography : Studies on benzofuran derivatives reveal that bromine and sulfonyl groups contribute to dense crystal packing via halogen bonding and van der Waals interactions . This suggests that Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate may exhibit similar crystallographic behavior, though its ester group could introduce additional conformational flexibility.

Methyl Esters with Mixed Substituents

Methyl salicylate () and sandaracopimaric acid methyl ester () are structurally distinct but highlight the role of ester groups in volatility and biological function. For example:

  • Volatility : Methyl salicylate’s low molecular weight (152.15 g/mol) and simple structure make it highly volatile, whereas the target compound’s larger size (estimated molecular weight ~306.1 g/mol) and polar groups likely reduce volatility significantly.

Data Table: Comparative Properties of this compound and Analogs

Property This compound Methyl 2-fluorobenzoate 5-Bromo-2-methyl-3-phenylsulfonyl-1-benzofuran Methyl salicylate
Molecular Weight (g/mol) ~306.1 (calculated) 154.1 351.2 () 152.15 ()
Key Substituents Br, F, -SO₂NH₂ F Br, -SO₂Ph -OH, -OCH₃
Polarity High (due to -SO₂NH₂ and halogens) Moderate Moderate (sulfonyl group) Moderate
Potential Applications Discontinued; speculative (pharma intermediates) Flavoring agents Material science (crystal engineering) Fragrance, analgesics
Hydrogen-Bonding Capacity High (sulfamoyl NH₂) Low Low (sulfonyl lacks H-bond donors) Moderate (-OH group)

Research Findings and Limitations

  • Synthesis Challenges : The discontinuation of this compound () may relate to difficulties in introducing multiple electron-withdrawing groups (Br, F, -SO₂NH₂) without side reactions.
  • Structural Insights : Analogous benzofuran derivatives () demonstrate that bromine and sulfonyl groups favor planar molecular geometries, which could influence the target compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Knowledge Gaps: No direct studies on the biological or catalytic activity of the target compound were identified. Its sulfamoyl group warrants exploration in medicinal chemistry, but discontinued status limits accessibility.

Q & A

Q. What are the standard synthetic routes for Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate, and what key intermediates are involved?

The synthesis typically begins with halogenated benzoic acid derivatives, where bromine and fluorine substituents are introduced via electrophilic aromatic substitution or directed ortho-metalation. The sulfamoyl group is incorporated using sulfamoyl chloride under controlled basic conditions (e.g., pyridine or triethylamine as a base). Key intermediates include 5-bromo-2-fluorobenzoic acid derivatives and their corresponding sulfonamide precursors. Reaction optimization often involves adjusting solvent polarity (e.g., DMF or THF) and temperature (60–100°C) to enhance yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR are critical for identifying substituent positions. The fluorine atom induces distinct splitting patterns in adjacent protons, while the sulfamoyl group (-SO2_2NH2_2) appears as a broad singlet in 1H^{1}\text{H} NMR (~3.5–4.5 ppm).
  • X-ray Crystallography : Resolves spatial arrangements of bromine, fluorine, and sulfamoyl groups, particularly useful for confirming regioselectivity in poly-substituted aromatic systems.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C8_8H7_7BrFNO4_4S, MW 312.11 g/mol) and isotopic patterns characteristic of bromine .

Q. How does the electronic influence of bromine and fluorine substituents affect the compound's reactivity?

Bromine acts as a strong electron-withdrawing group (EWG), activating the aromatic ring toward nucleophilic substitution at the ortho and para positions. Fluorine, being moderately electron-withdrawing, directs electrophiles to meta positions. This combined electronic profile makes the 3-sulfamoyl group susceptible to nucleophilic displacement or cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during sulfamoyl group introduction?

Competing hydrolysis of the sulfamoyl chloride precursor can be minimized by using anhydrous solvents (e.g., dichloromethane) and maintaining low temperatures (0–5°C). Protecting the methyl ester with acid-labile groups (e.g., tert-butyl) prevents ester cleavage during sulfamoylation. Kinetic monitoring via TLC or in situ IR spectroscopy helps identify optimal reaction termination points to avoid over-functionalization .

Q. How can computational methods predict regioselectivity in cross-coupling reactions?

Density Functional Theory (DFT) calculations assess transition-state energies for different coupling pathways. For example, the Fukui function identifies nucleophilic/electrophilic sites, while Natural Bond Orbital (NBO) analysis quantifies substituent effects. These methods predict preferential coupling at the bromine-substituted position due to lower activation energy compared to fluorine-adjacent sites .

Q. What experimental approaches investigate the sulfamoyl group's bioisosteric potential?

  • Enzyme Inhibition Assays : Compare IC50_{50} values of this compound against analogs with carboxylate or phosphonate groups to evaluate sulfamoyl mimicry.
  • Molecular Dynamics (MD) Simulations : Track hydrogen bonding between the sulfamoyl group and target proteins (e.g., carbonic anhydrase) to assess binding stability.
  • Metabolic Stability Studies : Use hepatic microsomes to measure oxidative resistance of the sulfamoyl group relative to other bioisosteres .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate
Reactant of Route 2
Methyl 5-bromo-2-fluoro-3-sulfamoylbenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.